N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
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Overview
Description
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide is a chemical compound with the molecular formula C22H25N3OS It is known for its unique structure that combines a quinazoline ring with a sulfanylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide typically involves the reaction of 6-ethyl-2-phenyl-4-quinazolinethiol with N-butyl-2-bromoacetamide. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted acetamide derivatives.
Scientific Research Applications
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide involves its interaction with specific molecular targets. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in modulating the compound’s biological activity by forming reversible covalent bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-2-[(6-methyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide
- N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)thio]acetamide
Uniqueness
N-Butyl-2-[(6-ethyl-2-phenyl-4-quinazolinyl)sulfanyl]acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H25N3OS |
---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-butyl-2-(6-ethyl-2-phenylquinazolin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C22H25N3OS/c1-3-5-13-23-20(26)15-27-22-18-14-16(4-2)11-12-19(18)24-21(25-22)17-9-7-6-8-10-17/h6-12,14H,3-5,13,15H2,1-2H3,(H,23,26) |
InChI Key |
CHOADIKFIANSRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CSC1=NC(=NC2=C1C=C(C=C2)CC)C3=CC=CC=C3 |
Origin of Product |
United States |
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